molecular formula C12H13N3S B14910270 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,3-thiazol-2-amine

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,3-thiazol-2-amine

Cat. No.: B14910270
M. Wt: 231.32 g/mol
InChI Key: ATZLMYHAZSBNPO-NTEUORMPSA-N
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Description

N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an azomethine group (-HC=N-). This compound is known for its diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine can be synthesized through a condensation reaction between 4-(dimethylamino)benzaldehyde and 2-aminothiazole. The reaction typically occurs in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(dimethylamino)benzylidene]-1,3-thiazol-2-oxide, while reduction may produce N-[4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine.

Scientific Research Applications

N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine involves its interaction with biological targets, such as enzymes and receptors. The azomethine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties. The presence of the thiazole ring enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-1,3-thiazol-2-yliminomethyl]aniline

InChI

InChI=1S/C12H13N3S/c1-15(2)11-5-3-10(4-6-11)9-14-12-13-7-8-16-12/h3-9H,1-2H3/b14-9+

InChI Key

ATZLMYHAZSBNPO-NTEUORMPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/C2=NC=CS2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=NC=CS2

Origin of Product

United States

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